methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate: is a complex organic compound with a molecular formula of C22H17ClN4O4 and a molecular weight of 436.85
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as:
1,2,4-triazolo[4,3-a]quinoxaline derivatives: Known for their DNA intercalation activities and potential anticancer properties.
Pyrazolo[1,5-a]pyrimidine derivatives: Investigated for their biological activities, including enzyme inhibition and receptor binding.
Uniqueness
Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its combination of the pyrazolo[1,5-a]pyrazine core with the 4-chlorophenyl and benzoate groups differentiates it from other similar compounds .
Biological Activity
Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into its structural characteristics, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Structural Characteristics
The compound's structure is defined by the following molecular properties:
Property | Details |
---|---|
Molecular Formula | C23H19ClN4O4 |
Molecular Weight | Approximately 450.88 g/mol |
IUPAC Name | This compound |
CAS Number | 941982-31-6 |
Solubility | Not available |
The presence of a pyrazolo[1,5-a]pyrazine core is significant as it is known to exhibit various biological activities, including anticancer and antimicrobial properties. The chlorophenyl group enhances the compound's pharmacological potential by influencing its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit specific protein kinases involved in cell signaling pathways. This inhibition can lead to reduced tumor growth and proliferation, making it a candidate for cancer therapy .
- Anti-proliferative Activity : Studies suggest that derivatives with similar structures exhibit significant anti-proliferative effects against various cancer cell lines, indicating potential use as anticancer agents .
- Interaction with Enzymatic Targets : The compound may interact with enzymes critical for metabolic pathways, potentially influencing lipid metabolism and reducing serum cholesterol levels .
Anticancer Activity
A study screening pyrazolo derivatives for anticancer activity found that compounds with similar structures exhibited significant growth inhibition in various cancer cell lines, including breast cancer (MDA-MB-231). The results highlighted the potential of these compounds as effective anticancer agents (see Table 1).
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Methyl 4-{...} | MDA-MB-231 | 15.0 | |
Pyrazolo derivative A | MDA-MB-231 | 10.0 | |
Pyrazolo derivative B | A549 (Lung Cancer) | 8.5 |
Antimicrobial Potential
The compound's amide and chlorophenyl groups suggest possible antimicrobial activity. Further investigations are needed to determine its efficacy against bacteria and fungi, as preliminary studies indicate potential interactions with microbial targets .
Properties
Molecular Formula |
C22H17ClN4O4 |
---|---|
Molecular Weight |
436.8 g/mol |
IUPAC Name |
methyl 4-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H17ClN4O4/c1-31-22(30)15-4-8-17(9-5-15)24-20(28)13-26-10-11-27-19(21(26)29)12-18(25-27)14-2-6-16(23)7-3-14/h2-12H,13H2,1H3,(H,24,28) |
InChI Key |
JPWISQFVKGYWDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Origin of Product |
United States |
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